2(3H)-Benzoxazolone, 6-(methylsulfonyl)-
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Overview
Description
2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is a heterocyclic organic compound that features a benzoxazolone core with a methylsulfonyl group attached at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- typically involves the introduction of the methylsulfonyl group onto the benzoxazolone core. One common method involves the reaction of benzoxazolone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction can produce methylthio derivatives .
Scientific Research Applications
2(3H)-Benzoxazolone, 6-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: Lacks the methylsulfonyl group, resulting in different chemical and biological properties.
6-Methylsulfonylbenzoxazole: Similar structure but with variations in the position of functional groups.
Uniqueness
2(3H)-Benzoxazolone, 6-(methylsulfonyl)- is unique due to the presence of both the benzoxazolone core and the methylsulfonyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
43115-48-6 |
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Molecular Formula |
C8H7NO4S |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-methylsulfonyl-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-6-7(4-5)13-8(10)9-6/h2-4H,1H3,(H,9,10) |
InChI Key |
BHLXKTGAJKSLIX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)O2 |
Origin of Product |
United States |
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